

Chemical structure and properties of Sophoraflavanone B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sophoraflavanone B*

Cat. No.: *B138219*

[Get Quote](#)

Sophoraflavanone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone B, a prenylated flavonoid with the molecular formula $C_{20}H_{20}O_5$, has garnered significant scientific interest due to its diverse and potent pharmacological activities. [1] Also known as 8-prenylnaringenin, this compound is recognized as one of the most potent phytoestrogens.[2] Beyond its estrogenic effects, **Sophoraflavanone B** exhibits promising antibacterial, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Sophoraflavanone B**. It includes detailed experimental protocols for its extraction, isolation, and key bioassays, alongside a summary of its known mechanisms of action and involvement in various signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this promising natural compound.

Chemical Structure and Identification

Sophoraflavanone B is a flavanone characterized by a C-8 prenyl group attached to the naringenin backbone.

- IUPAC Name: (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- Molecular Formula: C₂₀H₂₀O₅
- Molecular Weight: 340.37 g/mol
- CAS Number: 480764
- InChI: InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1
- InChIKey: LPEPZZAVFJPLNZ-SFHVURJKSA-N
- SMILES: CC(=CCC1=C(C=C(C2=C1O--INVALID-LINK--C3=CC=C(C=C3)O)O)O)C

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of **Sophoraflavanone B** is essential for its isolation, characterization, and formulation.

Physicochemical Properties

Property	Value	Source
Molecular Weight	340.37 g/mol	PubChem CID 480764
Exact Mass	340.131074 g/mol	
XLogP3	4.3	PubChem CID 480764
Hydrogen Bond Donor Count	3	PubChem CID 480764
Hydrogen Bond Acceptor Count	5	PubChem CID 480764
Rotatable Bond Count	4	PubChem CID 480764
Solubility	Practically insoluble in water. Soluble in organic solvents such as methanol, ethanol, and DMSO.	[3]
Melting Point	Not experimentally determined in the reviewed literature.	

Spectroscopic Data

- Mass Spectrometry (MS): High-resolution mass spectrometry is a key tool for the identification of **Sophoraflavanone B**. The negative ion mode typically shows a prominent $[\text{M}-\text{H}]^-$ ion at m/z 339.1231. Fragmentation patterns can provide further structural confirmation.
- NMR Spectroscopy: While experimental spectra are not readily available in public databases, predicted ^1H and ^{13}C NMR data can be used for preliminary identification.[3] For flavonoids, the ^1H NMR spectrum typically shows characteristic signals for the aromatic protons of the A and B rings, as well as signals for the heterocyclic C ring protons. The ^{13}C NMR spectrum provides information on all carbon atoms in the molecule, including the carbonyl carbon of the C ring.
- UV-Vis Spectroscopy: Flavonoids exhibit characteristic UV-Vis absorption spectra due to their conjugated systems. Flavanones typically show two main absorption bands: Band I

(usually between 300-380 nm) and Band II (usually between 240-280 nm). The exact absorption maxima for **Sophoraflavanone B** would need to be determined experimentally.

- Infrared (IR) Spectroscopy: The IR spectrum of **Sophoraflavanone B** is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O-C) functional groups, consistent with its flavanone structure.

Biological Activities and Mechanisms of Action

Sophoraflavanone B exhibits a wide range of biological activities, making it a compound of significant therapeutic interest.

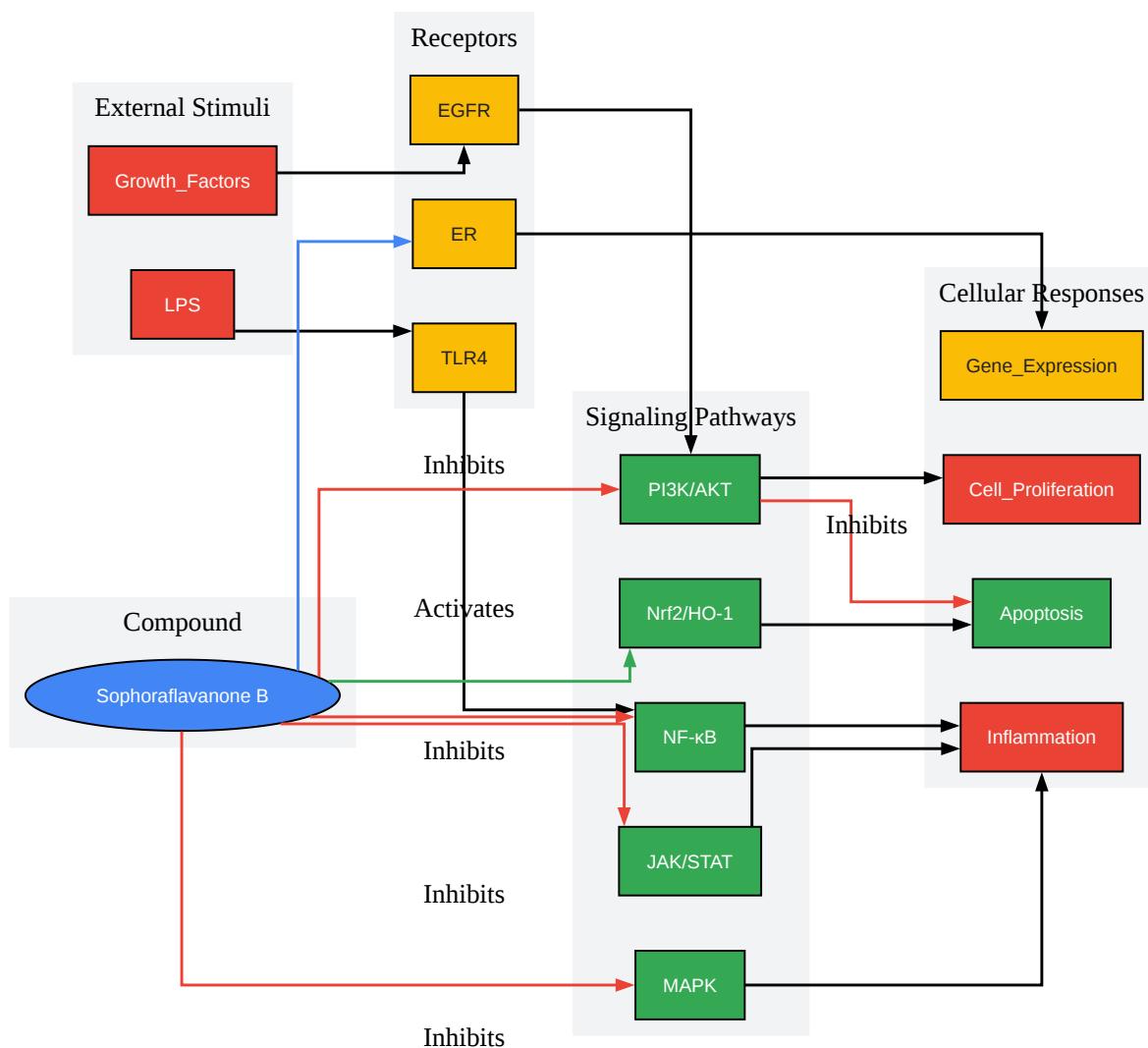
Phytoestrogenic Activity

Sophoraflavanone B is renowned for being one of the most potent phytoestrogens, exhibiting strong binding affinity for both estrogen receptor α (ER α) and ER β .^{[2][4]} This estrogenic activity is the basis for its potential application in hormone replacement therapy and for alleviating menopausal symptoms.^[5]

Antibacterial Activity

Sophoraflavanone B has demonstrated significant antibacterial activity, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA).^{[3][6]} Its mechanism of action involves the disruption of the bacterial cell wall.^[7]

Anti-inflammatory Activity


The compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways.

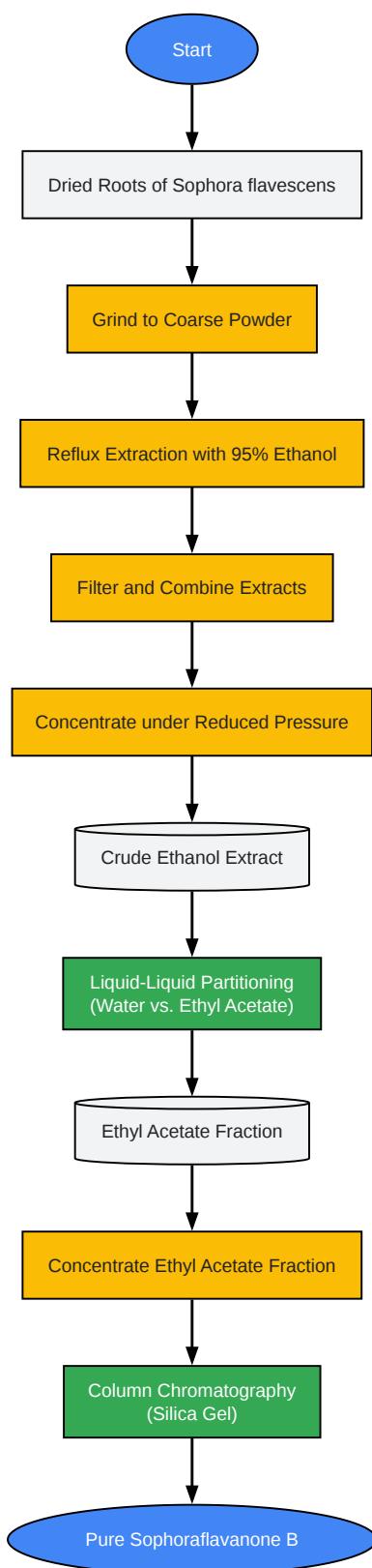
Anti-cancer Activity

Emerging research indicates that **Sophoraflavanone B** possesses anti-cancer properties, including the ability to inhibit the proliferation of cancer cells.

Signaling Pathways

The diverse biological effects of **Sophoraflavanone B** are mediated through its interaction with multiple intracellular signaling pathways.

[Click to download full resolution via product page](#)


Caption: Major signaling pathways modulated by **Sophoraflavanone B**.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of **Sophoraflavanone B**.

Extraction and Isolation from *Sophora flavescens*

This protocol describes a general method for the extraction and isolation of flavonoids, including **Sophoraflavanone B**, from the roots of *Sophora flavescens*.

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and isolation of **Sophoraflavanone B**.

Materials:

- Dried roots of *Sophora flavescens*
- 95% Ethanol
- Ethyl acetate
- Deionized water
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography columns

Procedure:

- Preparation of Plant Material: Grind the dried roots of *Sophora flavescens* into a coarse powder.
- Extraction:
 - Perform reflux extraction of the powdered roots with 95% ethanol (1:8 w/v) for 2 hours.[8]
 - Repeat the extraction process two more times with fresh solvent (1:6 w/v) for 1.5 hours each.[8]
 - Filter the extracts and combine the filtrates.
- Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.[8]
- Fractionation:
 - Suspend the crude extract in deionized water.
 - Perform liquid-liquid partitioning against an equal volume of ethyl acetate.

- Repeat the partitioning three times and combine the ethyl acetate fractions.
- Concentrate the ethyl acetate fraction to dryness.
- Purification:
 - Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.
 - Elute the column with a gradient of a suitable solvent system (e.g., hexane-ethyl acetate) to isolate **Sophoraflavanone B**.
 - Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the pure compound.
 - Further purify by recrystallization if necessary.

Antibacterial Activity Assay against MRSA

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of **Sophoraflavanone B** against MRSA using the broth microdilution method.[\[3\]](#)[\[6\]](#)

Materials:

- **Sophoraflavanone B**
- MRSA strain
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

Procedure:

- Preparation of Inoculum: Culture the MRSA strain in MHB overnight at 37°C. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).

- Serial Dilution: Prepare a stock solution of **Sophoraflavanone B** in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
- Inoculation: Add the adjusted bacterial inoculum to each well to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of **Sophoraflavanone B** that completely inhibits visible growth of the MRSA strain.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory activity of **Sophoraflavanone B** by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

- **Sophoraflavanone B**
- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- Griess reagent
- 96-well cell culture plates

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

- Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of **Sophoraflavanone B** for 1 hour.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours to induce an inflammatory response.
- Nitrite Measurement:
 - Collect the cell culture supernatant.
 - Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
 - Measure the absorbance at 540 nm using a microplate reader.
- Analysis: Compare the NO production in cells treated with **Sophoraflavanone B** and LPS to cells treated with LPS alone to determine the inhibitory effect of the compound.

Conclusion

Sophoraflavanone B is a multifaceted natural compound with a compelling profile of biological activities, positioning it as a strong candidate for further investigation in drug discovery and development. Its potent phytoestrogenic, antibacterial, anti-inflammatory, and emerging anti-cancer properties, coupled with its ability to modulate key cellular signaling pathways, underscore its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to consistently extract, isolate, and evaluate the bioactivities of **Sophoraflavanone B**. Further research is warranted to fully elucidate its mechanisms of action, establish its *in vivo* efficacy and safety profiles, and explore its potential for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient and Selective Extraction of Prenylated Flavonoids from *Sophora flavescens* Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism [mdpi.com]
- 2. Anti-inflammatory effect of sophoraflavanone G isolated from *Sophora flavescens* in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Therapy of Sophoraflavanone B against MRSA: In Vitro Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The mechanism of antimicrobial activity of sophoraflavanone B against methicillin-resistant *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103070912B - *Sophora flavescens* total flavone extract product, preparation method and quality detection method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Chemical structure and properties of Sophoraflavanone B]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138219#chemical-structure-and-properties-of-sophoraflavanone-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com